

# Unmasking RA190: A Comparative Guide to Its Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RA190   |           |
| Cat. No.:            | B610398 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the off-target interactions of a compound is paramount to predicting its therapeutic window and potential toxicities. This guide provides a comparative analysis of **RA190**, a covalent inhibitor of the proteasome ubiquitin receptor RPN13, and its alternatives, with a focus on validating their off-target profiles.

RA190 is a promising anti-cancer agent that covalently binds to Cys88 of RPN13 (also known as ADRM1), a key component of the 19S regulatory particle of the proteasome. This interaction inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. While lauded for its high selectivity, a comprehensive, publicly available dataset quantifying its proteome-wide off-target interactions remains elusive. This guide aims to bridge this gap by presenting available data, comparing RA190 with alternative RPN13 inhibitors, and detailing the experimental methodologies required to rigorously validate off-target binding.

### **On-Target and Off-Target Comparison**

To provide a clear comparison, this section summarizes the known on-target and reported off-target effects of **RA190** and its alternatives. The alternatives include RA183, a structurally similar and more potent covalent inhibitor of RPN13, and KDT-11, a reversible, non-covalent RPN13 inhibitor that binds to a different allosteric site. For a broader context, we also include data on the well-characterized proteasome inhibitors bortezomib and carfilzomib, which target the 20S catalytic subunit.



| Compound    | Primary<br>Target(s)                    | Known/Report<br>ed Off-<br>Target(s)                                                                                                      | On-Target<br>Efficacy Metric                          | Off-Target<br>Potency                                                                                       |
|-------------|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| RA190       | RPN13<br>(covalent,<br>Cys88)           | Data not publicly available. Described as "highly selective".                                                                             | IC50 < 0.1 μM<br>(Multiple<br>Myeloma lines)          | Not Available                                                                                               |
| RA183       | RPN13<br>(covalent,<br>Cys88)           | Binds promiscuously in vitro to UCH37 and USP14 at high concentrations.                                                                   | More potent<br>binding to<br>RPN13 than<br>RA190.     | Not Available                                                                                               |
| KDT-11      | RPN13<br>(reversible, non-<br>covalent) | Described as having high selectivity.                                                                                                     | Binds RPN13<br>with modest<br>affinity.               | Not Available                                                                                               |
| Bortezomib  | Proteasome β5<br>& β1 subunits          | Serine proteases<br>(e.g., Cathepsin<br>G, HtrA2/Omi)                                                                                     | Potent<br>proteasome<br>inhibition.                   | Inhibition of off-<br>targets at<br>concentrations<br>near or<br>equivalent to<br>proteasome<br>inhibition. |
| Carfilzomib | Proteasome β5<br>subunit                | Minimal off-target inhibition of other proteases reported. Potential for cardiotoxicity through off-target effects on autophagy pathways. | Irreversible and highly selective for the proteasome. | Less inhibitory activity against serine proteases compared to bortezomib.                                   |



Check Availability & Pricing

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and the experimental approaches for validating off-target interactions, the following diagrams are provided.













Click to download full resolution via product page



 To cite this document: BenchChem. [Unmasking RA190: A Comparative Guide to Its Off-Target Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610398#validating-the-off-target-interactions-ofra190]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com